molecular formula C11H7ClF3NO B8730420 2-Chloro-4-methyl-6-trifluoromethoxyquinoline

2-Chloro-4-methyl-6-trifluoromethoxyquinoline

Cat. No.: B8730420
M. Wt: 261.63 g/mol
InChI Key: MPWXLAOHEUIFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methyl-6-trifluoromethoxyquinoline is a useful research compound. Its molecular formula is C11H7ClF3NO and its molecular weight is 261.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7ClF3NO

Molecular Weight

261.63 g/mol

IUPAC Name

2-chloro-4-methyl-6-(trifluoromethoxy)quinoline

InChI

InChI=1S/C11H7ClF3NO/c1-6-4-10(12)16-9-3-2-7(5-8(6)9)17-11(13,14)15/h2-5H,1H3

InChI Key

MPWXLAOHEUIFSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Trifluoromethoxy)aniline (10 mL) was added dropwise to ethyl acetoacetate (44 mL) at 160° C., and the mixture was stirred at the same temperature for 1 h. The mixture was left stand for cooling to room temperature and crystallized with hexane to obtain 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g). (2) To concentrated sulfuric acid (32.5 mL) was added 3-oxo-N-(4-(trifluoromethoxy)phenyl)butane amide (6.5 g), and the mixture was stirred at 95° C. for 3 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration. The resulting crystals were suspended in water, the suspension was made basic with aqueous ammonia, and the precipitated crystals were collected by filtration to obtain 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g). (3) A mixture of 4-methyl-6-(trifluoromethoxy)quinoline-2(1H)-one (1.87 g) and phosphorus oxychloride (19 mL) was stirred at 105° C. for 2.5 h. The reaction solution was added dropwise to water with ice cooling, and the precipitated crystals were collected by filtration to obtain 2-chloro-4-methyl-6-trifluoromethoxyquinoline (1.98 g).
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